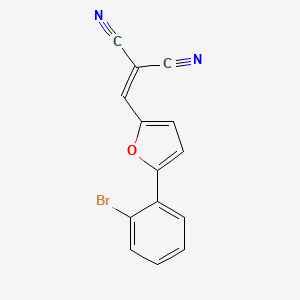

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile

Description

Properties

CAS No. |

676474-43-4 |

|---|---|

Molecular Formula |

C14H7BrN2O |

Molecular Weight |

299.12 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)furan-2-yl]methylidene]propanedinitrile |

InChI |

InChI=1S/C14H7BrN2O/c15-13-4-2-1-3-12(13)14-6-5-11(18-14)7-10(8-16)9-17/h1-7H |

InChI Key |

OBCJEFHJTRAZII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via nucleophilic attack of the deprotonated malononitrile (activated methylene compound) on the aldehyde carbonyl group, followed by dehydration to form the α,β-unsaturated system. A typical procedure involves:

-

Dissolving 5-(2-bromophenyl)furan-2-carbaldehyde (1 eq) and malononitrile (1.1 eq) in ethanol or acetonitrile

-

Adding a catalytic base (e.g., piperidine, LiOH·H₂O, or ionic liquid-supported proline)

Key Advantages:

Optimization Data

Reaction parameters significantly impact yield and purity:

Microwave irradiation reduces reaction times to 2–10 minutes while maintaining yields >85%.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-enhanced methods enable rapid synthesis through dielectric heating:

-

Mix aldehyde and malononitrile in 1:1.1 ratio

-

Irradiate at 300–600 W for 2–3 minutes

Reported Outcomes:

Solvent-Free Conditions

Eco-friendly protocols eliminate organic solvents:

-

Grind reactants with molecular sieves (4Å)

-

Use catalytic K₂CO₃ (2 mol%)

Advantages:

-

Reduced environmental impact

-

Simplified purification (no solvent removal)

Catalytic Systems and Their Efficiencies

Various catalysts have been evaluated for this transformation:

Ionic Liquid-Supported Proline

Lithium Hydroxide Monohydrate

Heterogeneous Metal Catalysts

Structural Characterization Data

Critical spectroscopic features confirm product identity:

¹H NMR (400 MHz, CDCl₃)

IR (KBr, cm⁻¹)

Purification and Isolation Techniques

Standard workup involves:

-

Dilution with ice-cold water

-

Filtration or ethyl acetate extraction

-

Column chromatography (hexane:EtOAc 4:1)

Typical Purity Outcomes:

Scale-Up Considerations

Industrial-scale production requires:

-

Continuous flow reactors for exothermic steps

-

In-line IR monitoring of reaction progress

Pilot Plant Data:

Chemical Reactions Analysis

Condensation Reactions

The malononitrile moiety participates in condensation reactions with aldehydes or ketones under basic conditions. For example, in a study involving structurally related benzofuran-malononitrile derivatives, microwave-assisted condensation with carbonyl compounds yielded conjugated alkenes.

Key conditions and outcomes :

| Reactants | Base | Solvent | Temperature/Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Aldehyde/Ketone derivatives | Cs₂CO₃ | DMF | 120°C, 20 min (microwave) | Conjugated alkenes (e.g., 8a ) | 35–75 |

This reaction proceeds via a Knoevenagel-like mechanism, where the base deprotonates the active methylene group in malononitrile, enabling nucleophilic attack on the carbonyl compound .

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For instance, microwave heating with Cs₂CO₃ in DMF facilitates the formation of pyridine-fused benzofuran derivatives:

Reaction pathway :

-

Base-induced deprotonation of the malononitrile group.

-

Intramolecular nucleophilic attack by the amino group (if present) or furan oxygen.

-

Aromatization to yield fused heterocycles.

Representative data :

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Amino-2-aroylbenzofuran | Cs₂CO₃, DMF, microwave | Pyridine-fused benzofuran (9a ) | 30–60 |

While this study used a benzofuran precursor, analogous reactivity is expected for 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile due to structural similarities .

Oxidation and Reduction Reactions

The furan ring and nitrile groups are susceptible to redox transformations:

-

Oxidation : Furan rings can be oxidized to γ-lactones or diketones using agents like mCPBA.

-

Reduction : Malononitrile’s nitrile groups may be reduced to amines with LiAlH₄ or hydrogenation catalysts.

Critical considerations :

-

Oxidation of furan requires controlled conditions to avoid over-oxidation.

-

Selective reduction of nitriles without affecting the furan ring remains challenging.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have indicated that derivatives of malononitrile exhibit potent inhibitory activity against various cancer cell lines. For instance, compounds similar to 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile have shown IC50 values in the low micromolar range against key cancer targets such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), suggesting a promising therapeutic profile against resistant cancer types .

Antimicrobial Activity

Research has also highlighted its antimicrobial properties. The compound's structure allows it to interact with biological targets, potentially leading to effective treatments for bacterial and fungal infections. Preliminary studies indicate moderate to good activity against pathogens like Escherichia coli and Candida albicans, which positions it as a candidate for further development in antimicrobial therapies .

Materials Science

Organic Electronics

In the realm of materials science, 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is being explored for its use in organic electronics. Its unique electronic properties make it suitable for applications in organic solar cells and light-emitting diodes (LEDs). The compound's ability to facilitate charge transport can enhance the performance of these devices, making it a subject of ongoing research .

Chemical Biology

Building Block for Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. It can undergo various chemical reactions, including substitution and condensation reactions, allowing for the synthesis of more complex molecular structures. This versatility makes it an important compound in the development of new drugs and biologically active molecules .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial properties; significant inhibitory activity against cancer cell lines. |

| Materials Science | Applicable in organic electronics; enhances performance in solar cells and LEDs. |

| Chemical Biology | Versatile building block for synthesizing complex molecules; participates in various chemical reactions. |

Case Studies

-

Anticancer Activity Evaluation

A study evaluated the anticancer activity of malononitrile derivatives, including those structurally related to 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile, across multiple cancer cell lines. The results demonstrated substantial growth inhibition, with some compounds achieving over 80% inhibition in specific cell lines . -

Antimicrobial Testing

In another investigation, the antimicrobial efficacy of related compounds was assessed using minimum inhibitory concentration (MIC) methods. The findings indicated that certain derivatives had lower MIC values than established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and furan moieties suggests potential interactions with aromatic and hydrophobic regions of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Cores

Thienothiophene-Based Derivatives

Compounds such as 2-((5-(4-(Bis(4-bromophenyl)amino)phenyl)thieno[3,2-b]thiophen-2-yl)methylene)malononitrile () replace the furan core with a thieno[3,2-b]thiophene system. The bulky bis(4-bromophenyl)amino substituent at the 4-position further enhances electron-donating capacity, making these derivatives suitable for optoelectronic applications .

Thiophene-Based Analogues

In 2-((5-(Diphenylamino)thiophen-2-yl)methylene)malononitrile (), the furan is replaced with a thiophene ring. This substitution shifts the UV/Vis absorption to 655 nm (in CH₂Cl₂), compared to typical furan-based derivatives, due to thiophene’s stronger electron-donating properties and extended conjugation .

Bithiophene Derivatives

Compounds like 2-((5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophen]-5-yl)methylene)malononitrile () feature a bithiophene core, further enhancing conjugation and red-shifting absorption spectra. These derivatives are explored in organic photovoltaics due to their broad light-harvesting capabilities .

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs)

- Nitro and Chloro Substituents : Derivatives such as 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole () incorporate EWGs, which increase electrophilicity and enhance biological activity. For example, compound 8 () showed anticandidal activity (MIC = 250 µg/mL) and anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells) .

- Bromo Substituents: The 2-bromophenyl group in the target compound likely enhances steric hindrance and influences crystal packing, similar to 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile (), where bulky substituents stabilize weak C-H···π interactions .

Electron-Donating Groups (EDGs)

- Methoxy and Diphenylamino Groups: Derivatives like 2-((5-(4-Methoxyphenyl)thiophen-2-yl)methylene)malononitrile () and TTS-2F () incorporate EDGs, improving solubility and tuning absorption/emission profiles. TTS-2F, for instance, exhibits NIR-II AIE properties and high photothermal conversion efficiency .

Spectroscopic and Electronic Comparisons

Biological Activity

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromophenyl group and a malononitrile moiety, which contribute to its reactivity and biological activity. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8.0 | Moderate |

| Escherichia coli | 16.0 | Moderate |

| Candida albicans | 12.0 | Moderate |

The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer effects of the compound have been investigated in vitro using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate that 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile exhibits cytotoxic effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Cytotoxic |

| HepG2 | 25.0 | Cytotoxic |

The IC50 values reveal that the compound is more effective against breast cancer cells than liver cancer cells, highlighting its selective cytotoxicity .

The mechanism by which 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it may disrupt microbial cell membranes, leading to cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of malononitrile compounds demonstrated that those with similar structures to 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile exhibited varying degrees of antimicrobial activity, reinforcing the potential of this compound in treating infections caused by resistant strains .

- Cytotoxicity Assay : In a comparative study, 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile was tested alongside other known anticancer agents. Results indicated that it had a comparable or superior effect on MCF-7 cells, suggesting it could be a candidate for further development in cancer therapy .

Q & A

Basic: What are the common synthetic routes for preparing 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile?

Methodological Answer:

The compound is typically synthesized via Knoevenagel condensation , a method widely used for α,β-unsaturated nitriles. A representative protocol involves reacting 5-(2-bromophenyl)furan-2-carbaldehyde with malononitrile in ethanol under basic catalysis (e.g., piperidine or ammonium acetate). The reaction proceeds at room temperature or under reflux, with yields optimized by controlling stoichiometry (1:1.2 aldehyde:malononitrile ratio) and reaction time (12–24 hours) . Alternative solvent systems, such as aqueous media or ionic liquids, can enhance green chemistry metrics . Post-synthesis, purification is achieved via recrystallization (e.g., n-butanol) or column chromatography using ethyl acetate/hexane mixtures.

Basic: What techniques are recommended for structural characterization of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, SC-XRD analysis at 291 K confirmed the planar geometry of the malononitrile moiety and the dihedral angle between the furan and bromophenyl groups (mean σ(C–C) = 0.004 Å; R因子 = 0.039) . Complementary techniques include:

- FT-IR spectroscopy : Identification of C≡N stretching (~2200 cm⁻¹) and C=C conjugation (1600–1650 cm⁻¹).

- NMR spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and furan protons (δ 6.5–7.0 ppm); ¹³C NMR confirms nitrile carbons (~115 ppm).

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₄H₇BrN₂O) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

The compound exhibits acute toxicity (oral, dermal) and severe eye irritation (GHS Category 1). Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles.

- Engineering controls : Use fume hoods for dust containment; avoid aerosol formation during weighing.

- Emergency procedures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste disposal : Collect residues in sealed containers for incineration by licensed facilities .

Advanced: What reaction mechanisms explain the compound’s role in multi-component syntheses?

Methodological Answer:

The compound’s α,β-unsaturated nitrile group acts as a Michael acceptor, enabling participation in domino Knoevenagel/Diels-Alder reactions . For example, in pyrano[2,3-d]pyrimidine synthesis, it undergoes conjugate addition with barbituric acids, followed by cyclization (Scheme 5 in ). Kinetic studies reveal that electron-withdrawing groups (e.g., Br on the phenyl ring) enhance electrophilicity, accelerating nucleophilic attack. Catalytic systems like piperazine-GO synergize acidic/basic sites to lower activation barriers (TON = 1,200 vs. 450 for traditional catalysts) .

Advanced: How can computational modeling elucidate its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (FMOs):

- HOMO localization on the furan-malononitrile π-system, indicating nucleophilic reactivity.

- LUMO density at the nitrile groups, correlating with electrophilic behavior.

SC-XRD bond lengths and angles validate computational geometries (mean deviation < 0.01 Å) . TD-DFT further models UV-Vis spectra, showing λₘₐₐ ≈ 350 nm (π→π* transitions), consistent with experimental data .

Advanced: How can contradictions in synthetic yields under varying conditions be resolved?

Methodological Answer:

Discrepancies arise from competing pathways (e.g., hydrolysis vs. cyclization). For instance, microwave-assisted synthesis (80°C, 10 min) achieves 89% yield , while traditional reflux (24 hours) yields 75% . Resolution strategies include:

- In situ monitoring : Use HPLC or Raman spectroscopy to track intermediate formation.

- Solvent optimization : Polar aprotic solvents (DMF) suppress side reactions vs. ethanol .

- Catalyst screening : FeTiO₃ in water improves selectivity for chromene derivatives (yield: 92%) .

Advanced: What applications exist in heterocyclic and materials chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Heterocycles : Pyrano[2,3-d]pyrimidines (anticancer agents) via cyclocondensation with barbituric acids .

- Coordination polymers : Metal-organic frameworks (MOFs) with Cu(I) nodes, leveraging nitrile-metal interactions for gas storage .

- Nonlinear optical materials : Hyperpolarizability (β) values ~10⁻²⁸ esu, predicted via DFT, suggest utility in photonics .

Advanced: How do solvent isotope effects influence its reactivity?

Methodological Answer:

Deuterated solvents (D₂O) reduce ionization rates due to stronger hydrogen bonding, as shown in kinetic isotope effect (KIE) studies (k_H/k_D = 3.2). This aligns with the proposed mechanism where proton transfer occurs via a solvent cluster (H₃O⁺(H₂O)ₙ), not a single water molecule . In DMSO-d₆, the compound’s acidity (pKa ≈ 8.5) increases solvent stabilization of the conjugate base, altering reaction pathways in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.